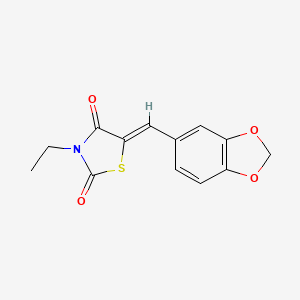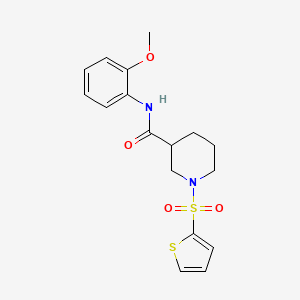![molecular formula C23H22N4O4S B4760180 N-(2-HYDROXYETHYL)-5-{4-[(4-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B4760180.png)
N-(2-HYDROXYETHYL)-5-{4-[(4-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE
Overview
Description
“N-(2-HYDROXYETHYL)-5-{4-[(4-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE” is a complex organic compound that features multiple functional groups, including hydroxyl, amino, and sulfonamide groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-HYDROXYETHYL)-5-{4-[(4-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE” likely involves multiple steps, including:
Formation of the phthalazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride.
Introduction of the hydroxyl and amino groups: This step may involve nitration followed by reduction, or direct amination reactions.
Sulfonamide formation: This typically involves the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yields and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
Due to its structural features, it may interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
Compounds with sulfonamide groups are known for their antibacterial properties, so this compound might be explored for similar applications.
Industry
It could be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Phthalazine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The unique combination of functional groups in “N-(2-HYDROXYETHYL)-5-{4-[(4-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE” may confer distinct biological activities and chemical reactivity compared to simpler analogs.
Properties
IUPAC Name |
5-[4-(4-hydroxyanilino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-15-6-7-16(14-21(15)32(30,31)24-12-13-28)22-19-4-2-3-5-20(19)23(27-26-22)25-17-8-10-18(29)11-9-17/h2-11,14,24,28-29H,12-13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAJZGLUMSXWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)O)S(=O)(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(3-METHYLBUTANESULFONYL)BENZOYL]-4-PHENYLPIPERAZINE](/img/structure/B4760115.png)
![N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4760130.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4760134.png)
![(5E)-1-ethyl-5-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4760141.png)
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-[(4-nitrobenzyl)sulfanyl]acetamide](/img/structure/B4760150.png)
![tert-butyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4760166.png)
![1-(3-bromobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4760170.png)
![5-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid](/img/structure/B4760178.png)
![1-{4-ACETYL-1-[4-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)BUTYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}ETHAN-1-ONE](/img/structure/B4760179.png)
![methyl {3-(4-ethylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4760188.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-N'-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}thiourea](/img/structure/B4760203.png)
![(5E)-3-benzyl-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4760208.png)
